(1-{1'-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan

Description

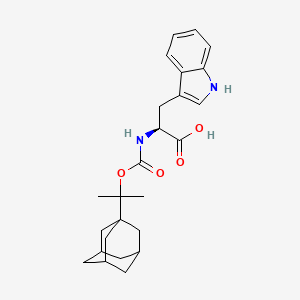

(1-{1'-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan (CAS: 68388-91-0), commonly abbreviated as ADPOC-L-tryptophan, is a chemically modified derivative of the essential amino acid L-tryptophan. Its molecular formula is C₂₅H₃₂N₂O₄ (molecular weight: 424.53 g/mol), featuring three key structural components:

- An L-tryptophan backbone with an indole side chain.

- A 1'-adamantyl group, known for enhancing lipophilicity and metabolic stability in bioactive compounds .

- A 1-methyl-ethoxycarbonyl (ADPOC) protecting group, which shields the amino acid’s α-amino group during synthetic processes .

ADPOC-L-tryptophan is primarily used in peptide synthesis as a protected intermediate.

Properties

Molecular Formula |

C25H32N2O4 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

(2S)-2-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C25H32N2O4/c1-24(2,25-11-15-7-16(12-25)9-17(8-15)13-25)31-23(30)27-21(22(28)29)10-18-14-26-20-6-4-3-5-19(18)20/h3-6,14-17,21,26H,7-13H2,1-2H3,(H,27,30)(H,28,29)/t15?,16?,17?,21-,25?/m0/s1 |

InChI Key |

NFPCPOJQRGIMAC-GUEZKQMUSA-N |

Isomeric SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |

Canonical SMILES |

CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan typically involves the protection of the amino group of L-tryptophan followed by the introduction of the adamantyl group. The process can be summarized as follows:

Protection of the Amino Group: The amino group of L-tryptophan is protected using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).

Introduction of the Adamantyl Group: The protected L-tryptophan is then reacted with 1-adamantylmethyl chloroformate under basic conditions to introduce the adamantyl group.

Deprotection: The protecting group is removed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: The adamantyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Oxidized derivatives of the tryptophan moiety.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Compounds with different functional groups replacing the adamantyl group.

Scientific Research Applications

(1-{1'-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan is a compound that combines adamantane with the amino acid tryptophan .

General Information

Applications

Additional application information for (1-{1'-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan is coming soon . However, studies have shown that 1-methyltryptophan (1-MT), a compound related to (1-{1'-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan , can affect tumor growth and immune response .

- IDO Inhibition Increased activity of the tryptophan-metabolizing enzyme indoleamine 2,3-dioxygenase (IDO) is associated with immunological and neurological disorders, and inhibition of its enzyme activity could be a therapeutic approach for treatment of these disorders .

- Tumor growth Studies in mice have revealed that 1-MT enhances the inhibitory effect of other enzyme inhibitors on tumor growth, assuming reactivation of the immune system by IDO inhibition . In vivo administration of 1-MT in murine tumor models leads to retardation, but not to total arrest of tumor growth .

- Reversing immunosuppression Administration of 1-MT to mice induced rejection of a fetus, suggesting that 1-MT reverses the immunosuppression in the placenta by inhibition of IDO .

Additional Information

- Safety Data Sheets (SDS) The SDS provides comprehensive safety information on handling, storage, and disposal of the product .

- Product Specification (PS) The PS provides a comprehensive breakdown of the product’s properties, including chemical composition, physical state, purity, and storage requirements. It also details acceptable quality ranges and the product's intended applications .

- Certificates of Analysis (COA) Search for Certificates of Analysis (COA) by entering the products Lot Number. Lot and Batch Numbers can be found on a product’s label following the words ‘Lot’ or ‘Batch’ .

- Certificates Of Origin (COO) This COO confirms the country where the product was manufactured, and also details the materials and components used in it and whether it is derived from natural, synthetic, or other specific sources. This certificate may be required for customs, trade, and regulatory compliance .

Mechanism of Action

The mechanism of action of (1-{1’-Adamantyl}-1-methyl-ethoxycarbonyl)-L-tryptophan involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides stability and enhances binding affinity, while the tryptophan moiety interacts with biological pathways. This dual functionality allows the compound to modulate various biochemical processes.

Comparison with Similar Compounds

Key Findings and Insights

Hydroxy-substituted adamantyl derivatives (e.g., from ) exhibit improved water solubility, suggesting that polar modifications to ADPOC-L-tryptophan could optimize bioavailability .

Synthetic Efficiency :

- ADPOC-L-tryptophan is synthesized in high yield (85–90%) via adamantyl bromomethyl ketone intermediates, outperforming thiourea derivatives (e.g., 18.9% yield for 1-(1-adamantyl)-3-ethylthiourea) .

Biological Relevance :

- While ADPOC-L-tryptophan’s primary use is in peptide synthesis, adamantyl-containing compounds (e.g., ) demonstrate receptor-specific activity, hinting at unexplored pharmacological applications for ADPOC derivatives .

Stability :

- The ADPOC group’s steric bulk may confer resistance to enzymatic degradation compared to simpler protecting groups like Boc .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.